molecular formula C10H11N3O5*HCl B555410 (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride CAS No. 154564-03-1

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

Cat. No.: B555410
CAS No.: 154564-03-1
M. Wt: 253,21*36,45 g/mole
InChI Key: VVZGJGYVGBGMRI-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with an appropriate keto acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenethylamine hydrochloride
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 4-Nitrobenzylamine hydrochloride

Uniqueness

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGJGYVGBGMRI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628680
Record name N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154564-03-1
Record name N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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